Trihexyltetradecylphosphonium bromide
Overview
Description
Trihexyltetradecylphosphonium bromide is a phosphonium-based ionic liquid . It can be used as a recyclable reaction medium for Heck cross-coupling reactions . It can also be used to prepare supported liquid membranes (SLMs) for gas separation processes .
Synthesis Analysis
Trihexyltetradecylphosphonium bromide has been used as a catalyst and extractant . It was utilized for the S-removal of model oil (MO) and acted as the reaction-induced self-separation catalyst . It is also a reactant for the preparation of ionic liquids via solvent-free anion metathesis reaction and the preparation of tetraalkylphosphonium tungstophosphate and isopolytungstate Lindquist cluster anion .Molecular Structure Analysis
The linear formula of Trihexyltetradecylphosphonium bromide is [CH3(CH2)5]3P (Br) (CH2)13CH3 . Its molecular weight is 563.76 .Chemical Reactions Analysis
Trihexyltetradecylphosphonium bromide has been used in ultrasound-assisted extractive/oxidative desulfurization . The influence of oxidant to sulfur molar ratio, mass ratio of model oil to ionic liquid, sonication time, and temperature was observed to investigate the optimal conditions for the ultrasound-assisted extractive/oxidative desulfurization catalyzed by Trihexyltetradecylphosphonium bromide .Physical And Chemical Properties Analysis
Trihexyltetradecylphosphonium bromide is a solid with a density of 0.96 g/mL at 20 °C .Scientific Research Applications
Heck Cross-Coupling Reactions
- Scientific Field : Organic Chemistry
- Application Summary : Trihexyltetradecylphosphonium bromide is used as a recyclable reaction medium for Heck cross-coupling reactions . Heck reaction is a palladium-catalyzed carbon-carbon bond forming reaction between an aryl halide and an alkene .
- Methods of Application : The exact methods of application in Heck cross-coupling reactions can vary, but generally, the reactants are combined with a palladium catalyst and a base in a solution of Trihexyltetradecylphosphonium bromide . The reaction mixture is then heated to facilitate the coupling reaction .
- Results or Outcomes : The use of Trihexyltetradecylphosphonium bromide as a reaction medium can improve the efficiency of the Heck reaction and make the process more environmentally friendly by reducing the need for organic solvents .
Preparation of Supported Liquid Membranes (SLMs) for Gas Separation Processes
- Scientific Field : Chemical Engineering
- Application Summary : Trihexyltetradecylphosphonium bromide can be used to prepare supported liquid membranes (SLMs) for gas separation processes . SLMs are a type of membrane that can selectively separate gases based on their solubility and diffusivity .
- Methods of Application : In the preparation of SLMs, Trihexyltetradecylphosphonium bromide is typically dissolved in a suitable solvent and then applied to a porous support material . The solvent is then evaporated, leaving behind a thin layer of the ionic liquid on the support .
- Results or Outcomes : SLMs prepared with Trihexyltetradecylphosphonium bromide can exhibit excellent selectivity and permeability for certain gases, making them useful for applications such as carbon dioxide capture and hydrogen purification .
Solvent-Free Anion Metathesis Reaction
- Scientific Field : Organic Chemistry
- Application Summary : Trihexyltetradecylphosphonium bromide can be used for the preparation of ionic liquids via solvent-free anion metathesis reactions . This process involves the exchange of anions between two ionic compounds without the use of a solvent .
- Methods of Application : The exact methods can vary, but generally, Trihexyltetradecylphosphonium bromide is combined with another ionic compound under conditions that promote the exchange of anions .
- Results or Outcomes : The use of Trihexyltetradecylphosphonium bromide in solvent-free anion metathesis reactions can lead to the formation of new ionic liquids with potentially useful properties .
Tribological Applications
- Scientific Field : Mechanical Engineering
- Application Summary : Recent progress on phosphonium-based room temperature ionic liquids, including Trihexyltetradecylphosphonium bromide, has shown promising tribological performances . Tribology is the study of friction, wear, and lubrication .
- Methods of Application : In tribological applications, Trihexyltetradecylphosphonium bromide is typically used as a lubricant or additive in a base oil . The performance is then evaluated using various tribological tests .
- Results or Outcomes : The use of Trihexyltetradecylphosphonium bromide can improve the tribological performance of the base oil, reducing friction and wear .
Preparation of Ionic Liquids via Solvent-Free Anion Metathesis Reaction
- Scientific Field : Organic Chemistry
- Application Summary : Trihexyltetradecylphosphonium bromide can be used for the preparation of ionic liquids via solvent-free anion metathesis reactions . This process involves the exchange of anions between two ionic compounds without the use of a solvent .
- Methods of Application : The exact methods can vary, but generally, Trihexyltetradecylphosphonium bromide is combined with another ionic compound under conditions that promote the exchange of anions .
- Results or Outcomes : The use of Trihexyltetradecylphosphonium bromide in solvent-free anion metathesis reactions can lead to the formation of new ionic liquids with potentially useful properties .
Tribological Applications
- Scientific Field : Mechanical Engineering
- Application Summary : Recent progress on phosphonium-based room temperature ionic liquids, including Trihexyltetradecylphosphonium bromide, has shown promising tribological performances . Tribology is the study of friction, wear, and lubrication .
- Methods of Application : In tribological applications, Trihexyltetradecylphosphonium bromide is typically used as a lubricant or additive in a base oil . The performance is then evaluated using various tribological tests .
- Results or Outcomes : The use of Trihexyltetradecylphosphonium bromide can improve the tribological performance of the base oil, reducing friction and wear .
Safety And Hazards
properties
IUPAC Name |
trihexyl(tetradecyl)phosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68P.BrH/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJELOMHXBLDMDB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047953 | |
Record name | Trihexyltetradecylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trihexyltetradecylphosphonium bromide | |
CAS RN |
654057-97-3 | |
Record name | Trihexyltetradecylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trihexyltetradecylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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